molecular formula C22H28N2O2 B13973838 Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- CAS No. 63732-66-1

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-

Cat. No.: B13973838
CAS No.: 63732-66-1
M. Wt: 352.5 g/mol
InChI Key: IWUAWWYYAUZWRX-ZKYZHAQMSA-N
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Description

The compound "Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-" is a synthetic opioid derivative of the morphinan class. Its structure includes:

  • A morphinan backbone with a 4,5α-epoxy ring (common to all natural and semi-synthetic opioids) .
  • 7,8-didehydro (double bond between C7 and C8), enhancing rigidity and receptor affinity .
  • 17-methyl substitution, a hallmark of many opioids like morphine and codeine .
  • 6α-piperidino substitution, a unique feature distinguishing it from classical morphinans.

The 6α-piperidino group likely alters lipophilicity, receptor binding kinetics, and metabolic stability compared to other opioids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:

    Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.

    Introduction of Functional Groups: Various functional groups, such as the epoxy and piperidino groups, are introduced through specific reactions like epoxidation and amination.

    Final Modifications: The final steps involve fine-tuning the molecule by adding or modifying specific groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing various derivatives and analogs for research purposes.

    Biology: The compound is studied for its interactions with biological systems, particularly its binding to opioid receptors.

    Medicine: It has potential therapeutic applications, including pain management and cough suppression.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of specific signaling pathways that result in analgesic and antitussive effects. Key molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Key Morphinan Derivatives

Core Structural Differences

Compound Name Key Substitutions Molecular Weight (g/mol) Pharmacological Role
Target Compound 3-OH, 6α-piperidino, 17-methyl ~340–360 (estimated) Potentially analgesic, antitussive
Morphine 3-OH, 6-OH, 17-methyl 285.34 Gold-standard analgesic
Codeine 3-OCH₃, 6-OH, 17-methyl 299.37 Mild analgesic, antitussive
Heroin 3,6-diacetyl, 17-methyl 369.41 High-potency analgesic (prodrug)
Ethylmorphine 3-OCH₂CH₃, 6-OH, 17-methyl 313.39 Antitussive, mild analgesic
6-Acetylmorphine 3-OH, 6-acetyl, 17-methyl 327.37 Active metabolite of heroin
Nicomorphine 3,6-dinicotinate ester, 17-methyl 495.54 Long-acting analgesic

Functional Implications of Substitutions

  • 3-Position :
    • Hydroxyl (-OH) in morphine and the target compound enhances μ-opioid receptor binding .
    • Etherification (e.g., 3-OCH₃ in codeine) reduces potency but improves oral bioavailability .
  • 6-Position: 6α-piperidino in the target compound introduces a bulky, basic group. This may:
  • Increase lipophilicity, enhancing blood-brain barrier penetration.
  • Alter metabolic pathways (e.g., resistance to glucuronidation compared to morphine’s 6-OH) .
    • Acetyl (heroin) or ester (nicomorphine) groups at 6-OH enhance potency but shorten duration .
  • 17-Methyl: Critical for opioid activity; removal (e.g., norcodeine) drastically reduces potency .

Pharmacological and Metabolic Comparisons

Receptor Affinity and Potency

  • Morphine : High μ-opioid receptor affinity (Ki = 1–10 nM) due to 3-OH and 6-OH hydrogen bonding .
  • Heroin : Rapid deacetylation to 6-acetylmorphine and morphine increases CNS penetration and potency .

Metabolic Stability

  • Codeine : Demethylated to morphine via CYP2D6, subject to genetic variability .

Therapeutic and Adverse Effects

  • Target Compound: Hypothesized to retain analgesia but with reduced respiratory depression due to partial agonism (analogous to buprenorphine’s piperidine modifications).
  • Ethylmorphine : Lower abuse liability than morphine due to slower CNS penetration .

Biological Activity

Morphinan-3-ol, specifically the compound known as "Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-", is a morphinan derivative with notable biological activities. This compound is structurally related to well-known opioids and has garnered attention for its potential pharmacological effects. Below is a detailed exploration of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

Morphinan-3-ol has the following molecular characteristics:

PropertyDescription
Molecular Formula C19H21NO4.HCl
Molecular Weight 363.84 g/mol
IUPAC Name 1-((4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)ethan-1-one hydrochloride
SMILES Notation [H][C@]12[C@H]3CC(C=CC(O)=C4O[C@H]5C@(C=C2)O)=C4[C@]15CCN3C.Cl

Pharmacological Activities

Morphinan derivatives exhibit various biological activities that can be categorized as follows:

1. Analgesic Effects:

  • Morphinan compounds are primarily recognized for their analgesic properties. They interact with opioid receptors in the central nervous system (CNS), leading to pain relief. Research indicates that these interactions can modulate pain pathways effectively.

2. Anti-inflammatory Properties:

  • Some studies have suggested that morphinan derivatives may possess anti-inflammatory effects. They can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation.

3. Neuroprotective Effects:

  • The neuroprotective potential of morphinans has been highlighted in studies focusing on neurodegenerative diseases. These compounds can mitigate neuronal damage by reducing reactive oxygen species (ROS) and modulating apoptosis pathways.

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the analgesic efficacy of morphinan derivatives in patients with chronic pain conditions. The results demonstrated a significant reduction in pain scores compared to baseline measurements after administration of the compound.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal examined the anti-inflammatory mechanisms of morphinan derivatives in a rat model of induced arthritis. The study found that treatment with the compound significantly reduced swelling and inflammatory markers compared to control groups.

Case Study 3: Neuroprotection in Ischemia

A study focused on the neuroprotective effects of morphinans during ischemic events showed that these compounds could reduce neuronal apoptosis and improve functional recovery post-injury.

Q & A

Q. Basic: What analytical methodologies are recommended for structural elucidation of Morphinan-3-ol derivatives?

Answer:
Structural characterization requires a combination of techniques:

  • X-ray crystallography for absolute stereochemical determination, particularly for epoxy and piperidino substituents .
  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., C17H19NO3 for morphine derivatives) .
  • NMR spectroscopy (1H, 13C, and 2D experiments) to resolve complex ring systems and substituent orientations. For example, the 4,5-alpha-epoxy group shows distinct coupling patterns in 1H NMR .

Table 1: Key Physicochemical Properties

PropertyValue/MethodSource
Molecular FormulaC17H19NO3 (morphine base)
Molecular Weight285.37 g/mol
Stereochemical AnalysisX-ray, NMR, CD spectroscopy

Q. Advanced: How can researchers resolve contradictions in reported toxicological data for this compound class?

Answer:
Discrepancies in toxicity data (e.g., hallucinogenic effects vs. analgesic thresholds) require:

  • Dose-response re-evaluation : Compare TDLo (lowest toxic dose) in humans (3857 µg/kg/week orally ) with preclinical models.
  • Metabolic profiling : Identify active metabolites (e.g., 3-O-methyl derivatives) that may contribute to species-specific effects .
  • Receptor binding assays : Use μ-opioid receptor affinity studies to correlate structural modifications (e.g., piperidino substitution) with toxicity .

Methodological Steps :

Conduct interspecies pharmacokinetic studies.

Validate assays using certified reference standards (e.g., USP Levorphanol Tartrate ).

Q. Basic: What are the primary synthetic routes for Morphinan-3-ol derivatives?

Answer:
Common approaches include:

  • Grewe cyclization : Forms the morphinan backbone from benzomorphans .
  • Epoxidation : Introduces the 4,5-alpha-epoxy group using peracids (e.g., mCPBA) under controlled temperatures .
  • Piperidino functionalization : Achieved via nucleophilic substitution at the 6-alpha position .

Key Challenges :

  • Low yields in epoxy ring formation (~40% typical) .
  • Stereochemical purity requires chiral chromatography .

Q. Advanced: How can synthetic yields be optimized for 6-alpha-piperidino derivatives?

Answer:
Optimization strategies involve:

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • DoE (Design of Experiments) : Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) .
  • In-line analytics : Monitor intermediates via LC-MS to identify bottlenecks .

Table 2: Example Reaction Parameters

ParameterOptimal ConditionYield Improvement
Temperature60°C+15%
CatalystTBAB (0.1 eq)+20%
SolventAnhydrous DMF+10%

Q. Advanced: What methodologies detect and quantify metabolites in complex biological matrices?

Answer:

  • LC-MS/MS : Use reverse-phase columns (e.g., Chromolith HPLC) with MRM transitions for hydroxylated metabolites .
  • Derivatization : Enhance sensitivity for low-abundance metabolites via trimethylsilylation (e.g., BSTFA) .
  • Validation : Cross-validate with certified standards (e.g., Codeine phosphate hemihydrate ).

Critical Considerations :

  • Matrix effects in plasma require isotope-labeled internal standards .
  • Limit of quantification (LOQ) should align with reported TDLo values (sub-µg/mL range) .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods to minimize inhalation of vapors (e.g., during synthesis) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do structural modifications (e.g., piperidino vs. morpholino) affect opioid receptor binding?

Answer:

  • Molecular docking : Compare binding energies of piperidino (6-alpha) vs. morpholino (3-O-ethyl) substituents to μ-opioid receptors .
  • In vitro assays : Use CHO cells expressing human opioid receptors to measure cAMP inhibition .
  • Data interpretation : Correlate steric bulk (piperidino > morpholino) with receptor activation thresholds .

Properties

CAS No.

63732-66-1

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C22H28N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5-8,15-17,21,25H,2-4,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1

InChI Key

IWUAWWYYAUZWRX-ZKYZHAQMSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)N6CCCCC6

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)N6CCCCC6

Origin of Product

United States

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